tCFA15

Catalog No.
S636355
CAS No.
220757-88-0
M.F
C24H44O2
M. Wt
364.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tCFA15

CAS Number

220757-88-0

Product Name

tCFA15

IUPAC Name

3-(15-hydroxypentadecyl)-2,4,4-trimethylcyclohex-2-en-1-one

Molecular Formula

C24H44O2

Molecular Weight

364.6 g/mol

InChI

InChI=1S/C24H44O2/c1-21-22(24(2,3)19-18-23(21)26)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-25/h25H,4-20H2,1-3H3

InChI Key

FGMAOXGOTRUOKJ-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1=O)(C)C)CCCCCCCCCCCCCCCO

Synonyms

3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one, 3-(15-hydroxypentadecyl)3MecC6O, cyclohexenoic long-chain fatty alcohol, tCFA15

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)CCCCCCCCCCCCCCCO

Description

2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- is a long-chain fatty alcohol.

Trimethyl cyclohexenonic long-chain fatty alcohol, commonly referred to as tCFA15, is a chemical compound characterized by its unique structure and properties. It is classified as a long-chain fatty alcohol with a cyclohexenone moiety, which contributes to its biological activity. The molecular formula for tCFA15 is C21H38OC_{21}H_{38}O, and it features a complex arrangement that includes a trimethyl group and a long hydrocarbon chain. This structural configuration is significant for its interaction with biological systems and its potential therapeutic applications.

Typical of fatty alcohols and cyclohexenones. It can undergo oxidation, reduction, and esterification reactions. The presence of the cyclohexenone structure allows for Michael addition reactions, where nucleophiles can add to the double bond in the ring. Additionally, tCFA15 can react with other functional groups, leading to the formation of derivatives that may enhance its biological efficacy or modify its pharmacokinetic properties.

Research has shown that tCFA15 exhibits notable biological activities, particularly in the context of neurobiology. It has been found to modulate neural stem cell differentiation by influencing Notch signaling pathways, which are crucial for cell fate determination in the nervous system . Furthermore, studies indicate that tCFA15 can enhance axonal growth in vitro, counteracting inhibitory signals from Semaphorin 3A . Its effects on pain perception have also been documented; tCFA15 has been shown to alleviate nociceptive responses in diabetic mouse models .

The synthesis of tCFA15 typically involves multi-step organic reactions. One common approach includes the use of starting materials such as long-chain fatty acids or their derivatives, which undergo several transformations including cyclization and functional group modifications. The synthesis may incorporate techniques such as:

  • Reduction: To convert ketones or aldehydes into alcohols.
  • Cyclization: To form the cyclohexenone structure from linear precursors.
  • Functionalization: To introduce or modify functional groups that enhance solubility or biological activity.

These methods allow for the efficient production of tCFA15 while maintaining structural integrity.

tCFA15 has several potential applications in medicinal chemistry and neurobiology:

  • Neuroprotective Agents: Due to its ability to influence neural stem cell differentiation and promote axonal growth, tCFA15 may be explored as a treatment for neurodegenerative diseases.
  • Pain Management: Its effects on nociception suggest potential use in developing analgesics for chronic pain conditions.
  • Biological Research: As a tool compound, tCFA15 is valuable for studying cellular signaling pathways and neuronal development.

Interaction studies involving tCFA15 have revealed its capacity to modulate various biological processes. For instance, it has been shown to alter levels of neurotransmitters such as taurine and arginine, indicating a role in neurotransmission regulation . Additionally, tCFA15's interaction with Notch signaling highlights its potential to influence cell fate decisions during neural development . These interactions underscore the compound's relevance in both therapeutic contexts and basic research.

tCFA15 shares structural similarities with several other compounds known for their biological activities. Here are some notable comparisons:

Compound NameStructure TypeKey Biological Activity
2,4,4-trimethyl-2-cyclohexen-1-oneCyclohexenoneAntimicrobial properties
Leptofuranin DPolyketideAntitumor activity
2-hydroxy-1-(4-methoxyphenyl)ethanoneAromatic ketoneAnalgesic effects
3-hydroxybutyric acidShort-chain fatty acidNeuroprotective effects

Uniqueness of tCFA15

What sets tCFA15 apart from these compounds is its specific combination of a long-chain fatty alcohol structure with a cyclohexenone moiety, which confers unique properties related to neuronal differentiation and pain modulation. This distinct architecture allows it to interact with biological systems in ways that are not fully replicated by other similar compounds.

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

364.334130642 g/mol

Monoisotopic Mass

364.334130642 g/mol

Heavy Atom Count

26

Wikipedia

2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-

Dates

Modify: 2023-07-20

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